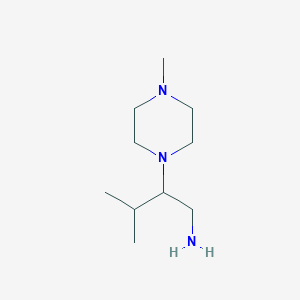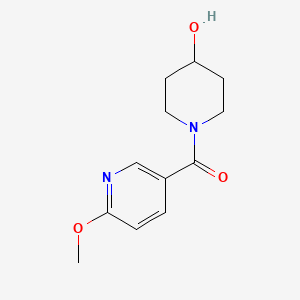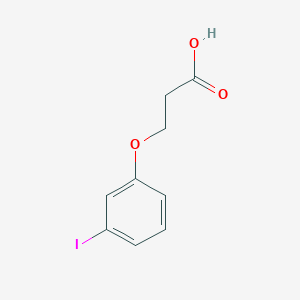![molecular formula C11H13N5O B1461583 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1154008-12-4](/img/structure/B1461583.png)
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Overview
Description
“2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine” is a compound with the CAS number 1154008-12-4 . It has a molecular weight of 231.25 and a molecular formula of C11H13N5 . Piperidine derivatives, such as this compound, are known to be utilized in various therapeutic applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring fused with an oxadiazole ring and a piperidine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 231.25 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Antimicrobial Activity
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine derivatives have demonstrated significant antimicrobial activity. Studies have synthesized derivatives containing piperidine and found them to exhibit strong antimicrobial effects. This indicates potential applications in the development of new antimicrobial agents (Krolenko et al., 2016).
Antitumor Activity
Research into the antitumor properties of 1,2,4-oxadiazole derivatives, which include the this compound structure, has shown promising results. The design and structural characterization of these derivatives, along with their potential medical applications, have been explored. Certain compounds have demonstrated good potency in vitro against cancer cell lines, suggesting their potential use in cancer therapy (Maftei et al., 2016).
Inhibition of PI3Kδ
A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which include the compound , have been synthesized and evaluated for their inhibition of PI3Kδ. These compounds have shown potent anti-proliferative activities against breast cancer cell lines and significant inhibitory activities against PI3Kδ. This suggests a potential application in developing new antitumor agents (Guo et al., 2015).
Corrosion Inhibition
Studies on the corrosion inhibition properties of piperidine derivatives, including structures similar to this compound, have been conducted. These compounds have been investigated for their effectiveness in preventing the corrosion of iron. The research involved quantum chemical calculations and molecular dynamics simulations, suggesting their potential use in materials science and engineering (Kaya et al., 2016).
Future Directions
Mechanism of Action
Target of action
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Piperidine derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The piperidine moiety is a common feature in many pharmaceuticals, suggesting that it may have favorable adme properties .
properties
IUPAC Name |
5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9/h3,6-8,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQBSJQFNMMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



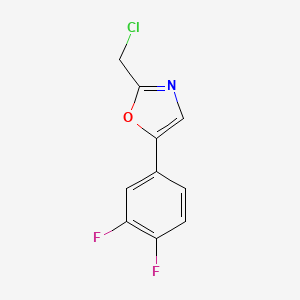
amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
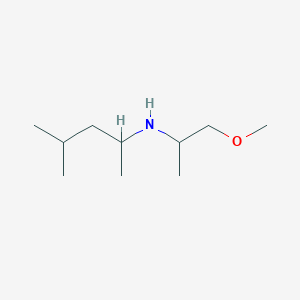

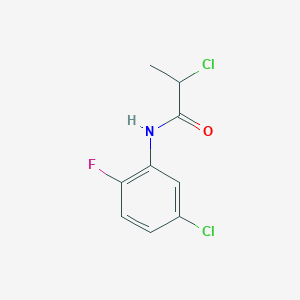
![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)

methanamine](/img/structure/B1461516.png)
